N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine
Description
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine is a tertiary amine featuring a brominated aromatic ring with an amino substituent at the ortho position.
Properties
IUPAC Name |
4-bromo-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARQWECCHKTPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Secondary Amines
Procedure :
- Substrate preparation : 2-Amino-4-bromoaniline is protected as its acetyl derivative (2-acetamido-4-bromoaniline) to prevent undesired side reactions.
- Benzyl bromide synthesis : The protected aniline is converted to 2-acetamido-4-bromobenzyl bromide via radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄.
- Alkylation : Reaction of N-methylcyclohexylamine with the benzyl bromide in DMF at 80°C for 12 h, using K₂CO₃ as a base, yields N-(2-acetamido-4-bromobenzyl)-N-cyclohexyl-N-methylamine.
- Deprotection : Acidic hydrolysis (6 M HCl, reflux, 4 h) removes the acetyl group, yielding the final product.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Protection | 92 | 98.5 |
| Bromination | 75 | 95.2 |
| Alkylation | 68 | 97.8 |
| Deprotection | 89 | 99.1 |
Advantages : High functional group tolerance; avoids transition-metal catalysts.
Limitations : Requires handling of moisture-sensitive intermediates; competing elimination observed at elevated temperatures.
Transition Metal-Catalyzed C–N Coupling
Buchwald-Hartwig Amination
Procedure :
- Ligand selection : BrettPhos or RuPhos ligands paired with Pd(OAc)₂ enhance coupling efficiency for sterically hindered amines.
- Coupling conditions : 2-Amino-4-bromoaniline, N-methylcyclohexylamine, Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu in toluene at 110°C for 24 h.
- Workup : Filtration through Celite® and purification via silica chromatography (EtOAc/hexane) afford the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Turnover Number (TON) | 41 |
| Residual Pd | <5 ppm |
Mechanistic Insight : Oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate, which undergoes transmetallation with the amine. Reductive elimination releases the coupled product.
Reductive Amination Strategies
Two-Step Ketone Intermediate Formation
Procedure :
- Ketone synthesis : Friedel-Crafts acylation of 2-nitro-4-bromobenzene with cyclohexanecarbonyl chloride using AlCl₃ yields 2-nitro-4-bromoacetophenone.
- Reductive amination : Reaction with methylamine and NaBH₃CN in MeOH at 25°C for 48 h reduces the ketone to the secondary amine, followed by nitro group reduction (H₂, Pd/C) to the final product.
Key Data :
| Intermediate | Reduction Efficiency (%) |
|---|---|
| Ketone | 88 |
| Secondary amine | 76 |
| Final product | 91 |
Challenges : Over-reduction of the aryl bromide observed under high-pressure H₂ conditions (>5 bar).
Comparative Analysis of Methodologies
Table 1: Synthetic Route Efficiency Comparison
| Method | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Alkylation | 54 | 120 | Moderate |
| Buchwald-Hartwig | 67 | 210 | High |
| Reductive amination | 62 | 180 | Low |
Critical Observations :
- Alkylation routes favor industrial-scale production due to lower catalyst costs but suffer from moderate yields.
- Buchwald-Hartwig coupling offers superior regiocontrol but requires rigorous Pd removal for pharmaceutical applications.
- Reductive amination is limited by substrate compatibility with nitro groups and bromine stability under reducing conditions.
Emerging Methodologies and Innovations
Photoredox Catalysis
Recent advances enable visible-light-driven C–N bond formation using Ir(ppy)₃ and Ni(II) co-catalysts. Preliminary studies show 58% yield for analogous tertiary amines under mild conditions (25°C, 12 h).
Continuous Flow Systems
Microreactor technology enhances heat transfer and mixing efficiency for exothermic alkylation steps, improving yield to 78% with residence times <30 min.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to yield the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium hydroxide, sodium methoxide, or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of hydroxyl, alkoxy, or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Biological Pathway Modulation : N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine is being investigated for its role in modulating biological pathways. It has shown potential interactions with specific receptors, particularly serotonin receptors, influencing cellular signaling pathways crucial for physiological processes.
Medicine
- Therapeutic Applications : The compound has been explored for its potential therapeutic effects in treating psychiatric disorders and cancer:
- Antipsychotic Effects : Research indicates that derivatives exhibit significant antipsychotic-like activities in animal models, particularly through selective binding to the 5-HT2C receptor.
- Anticancer Activity : Preliminary studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential utility in cancer therapeutics.
The biological activities of this compound can be summarized as follows:
| Activity Type | Description | Reference |
|---|---|---|
| Antipsychotic | Significant reduction in hyperactivity | |
| Anticancer | Cytotoxic effects on multiple cancer lines | |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Case Study 1: Antipsychotic Activity
In a study focusing on the behavioral effects of this compound, researchers found that derivatives with high selectivity for the 5-HT2C receptor significantly reduced hyperactivity induced by amphetamines in rodent models. This emphasizes the importance of functional selectivity at serotonin receptors for developing new antipsychotic medications.
Case Study 2: Anticancer Properties
Another study evaluated the cytotoxic effects of this compound against various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated potent antiproliferative activity with mechanisms involving cell cycle arrest at the G2/M phase and apoptosis induction elucidated through molecular docking studies.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine, enabling a comparative analysis:
N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-methylamine
- Structure: Replaces the 2-amino-4-bromophenyl group with a 5-bromo-2-pyridinyl ring.
- Molecular Formula : C₁₂H₁₇BrN₂ (MW: 269.19) .
- Reduced steric hindrance due to the smaller pyridine ring may affect binding interactions in biological systems.
N-[4-(Aminomethyl)benzyl]-N-cyclohexyl-N-methylamine
- Structure: Features a benzyl group substituted with an aminomethyl group instead of the bromophenyl moiety.
- No bromine atom reduces halogen-mediated interactions (e.g., in receptor binding) .
- Applications: Limited supplier data (0 suppliers listed), suggesting experimental or niche use .
N-(2-Aminoethyl)-N-cyclohexyl-N-methylamine Hydrochloride
- Structure: Replaces the aromatic bromophenyl group with a linear 2-aminoethyl chain.
- Key Differences :
- The aliphatic chain enhances flexibility and solubility in polar solvents.
- The hydrochloride salt improves stability and bioavailability for pharmaceutical applications.
- Applications: Potential use in drug delivery systems or as a ligand in coordination chemistry .
Physicochemical and Functional Comparisons
| Property | This compound | N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-methylamine | N-[4-(Aminomethyl)benzyl]-N-cyclohexyl-N-methylamine |
|---|---|---|---|
| Aromatic System | Bromophenyl | Pyridine | Benzyl |
| Substituents | 2-Amino, 4-Bromo | 5-Bromo | 4-Aminomethyl |
| Molecular Weight | Not explicitly reported (estimated ~280–300 g/mol) | 269.19 g/mol | Not explicitly reported |
| Halogen Presence | Bromine | Bromine | None |
| Potential Bioactivity | Hypothesized hydrophobic interactions | Unreported | Unreported |
Research Findings and Implications
- However, the absence of amino groups in these analogs may limit hydrogen-bonding efficacy compared to the target compound.
- Synthetic Utility: The cyclohexyl-methylamine backbone is common in intermediates for bioactive molecules, as seen in analogs like N-(2-aminoethyl)-N-cyclohexyl-N-methylamine hydrochloride, which is tailored for salt formation and enhanced stability .
Limitations and Knowledge Gaps
- No direct data on the synthesis, stability, or bioactivity of this compound were found in the evidence.
Biological Activity
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine, identified by its CAS number 1016813-61-8, is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H19BrN2, with a molecular weight of approximately 283.21 g/mol . The structure features a brominated phenyl ring, an amino group, and a cyclohexyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors through methods such as nucleophilic substitution or reductive amination. Detailed protocols for synthesizing similar compounds can be found in literature discussing palladium-catalyzed reactions and other coupling strategies .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing bromophenyl groups have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial properties are often evaluated using methods like the agar disc diffusion assay .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| d1 | Staphylococcus aureus | 32 |
| d2 | Escherichia coli | 27 |
| d3 | Klebsiella pneumoniae | 30 |
This table summarizes findings from studies where derivatives were tested for their antibacterial efficacy.
Anticancer Activity
In addition to antimicrobial effects, there is emerging evidence suggesting that this compound may exhibit anticancer properties. Compounds with similar structures have been evaluated against various cancer cell lines, demonstrating potential cytotoxic effects. For example, certain derivatives were tested against estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B assay .
Case Studies
- Antibacterial Efficacy : A study on related compounds demonstrated that certain derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections .
- Anticancer Screening : In another investigation, compounds derived from bromophenyl structures were found to inhibit the proliferation of breast cancer cells significantly. The study utilized molecular docking to elucidate the binding interactions between these compounds and target proteins involved in cancer progression .
Q & A
Q. What are the optimized synthetic routes for N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine?
The compound can be synthesized via cyclization of intermediates under controlled conditions. For example, a reflux method using N-(2-amino-4-bromophenyl)-2-chloroacetamide with sodium iodide and sodium carbonate in acetonitrile under nitrogen yields the target compound after purification by flash chromatography (34% yield). Critical parameters include reaction time (overnight), inert atmosphere (N₂), and solvent selection to avoid side reactions .
Q. How is the molecular structure validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. For instance, derivatives like N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide have been characterized using single-crystal X-ray diffraction to resolve bond angles and stereochemistry . Infrared (IR) spectroscopy (neat liquid, 4 cm⁻¹ resolution) can also validate functional groups, such as amine and bromine signatures .
Q. What purification methods ensure high-purity yields?
Flash chromatography (e.g., petroleum ether/ethyl acetate 3:2) is effective for isolating the compound. Acid-base extraction (pH 5-6 with HCl) followed by ethyl acetate washing removes impurities, as demonstrated in synthesis protocols .
Advanced Research Questions
Q. How can conflicting spectroscopic data in literature be resolved?
Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Cross-validation using multiple techniques is essential:
Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution?
The bromine atom at the 4-position directs electrophiles to the ortho/para positions due to its electron-withdrawing effect. Computational studies (DFT) can model charge distribution, while experimental data from derivatives (e.g., 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one) show regioselectivity in reactions like nitration or sulfonation .
Q. How does the compound serve as a precursor in pharmaceutical synthesis?
It is a key intermediate for drugs like bromhexine (CAS 3572-43-8), a mucolytic agent. The cyclohexyl and methylamine groups enhance lipophilicity, improving bioavailability. Modifications at the bromine site (e.g., substitution with hydroxyl groups) are explored for activity optimization .
Q. What analytical challenges arise in quantifying trace impurities?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is used, but co-elution of structurally similar byproducts (e.g., N-methylcyclohexanamine) may occur. Method development should include:
- Column Selection : C18 columns with gradient elution (acetonitrile/water).
- Spiking Experiments : Add known impurities (e.g., N-cyclohexylamine) to confirm resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
